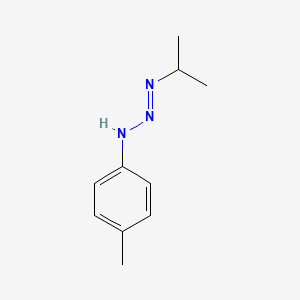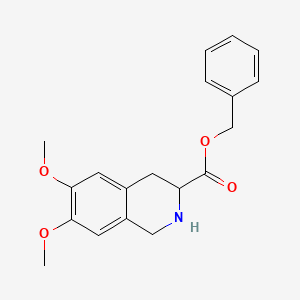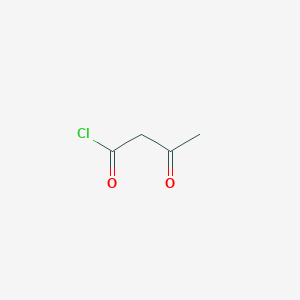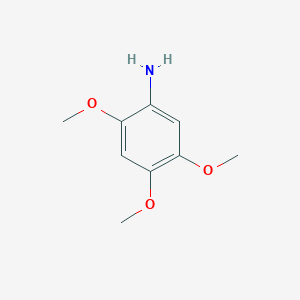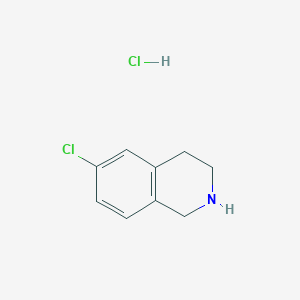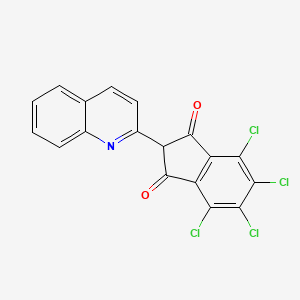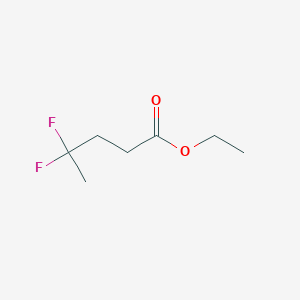
2-Chloro-N-méthyl-4-nitroaniline
Vue d'ensemble
Description
“2-Chloro-N-methyl-4-nitroaniline” is a chemical compound with the linear formula C7H7ClN2O2 . It has a molecular weight of 186.599 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of “2-Chloro-N-methyl-4-nitroaniline” has been studied in the past. The original orthorhombic phase of 2Cl4na was not able to be reproduced, leading to the determination of its new triclinic polymorph . Synthetic screening indicated that 2Cl4na can be obtained from several solvent mixtures as well as by slow cooling of the melted sample .
Molecular Structure Analysis
The molecular structure of “2-Chloro-N-methyl-4-nitroaniline” has been analyzed in various studies. The compound crystallizes in the non-centrosymmetric space group P 1 with lattice parameters a = 3.7755 (2) Å, b = 13.5798 (7) Å, c = 28.554 (1) Å, α = 89.503 (4)°, β = 88.612 (4)° and γ = 86.402 (4)° .
Chemical Reactions Analysis
The chemical reactions of “2-Chloro-N-methyl-4-nitroaniline” have been explored in several studies. For instance, the compound has been found to produce second harmonic generation (SHG) that is 2 times higher than that obtained from potassium dihydrogen phosphate (KDP) upon irradiation with an 800 nm laser beam .
Physical And Chemical Properties Analysis
“2-Chloro-N-methyl-4-nitroaniline” is insoluble in water . More detailed physical and chemical properties could not be found in the available sources.
Applications De Recherche Scientifique
Fabrication de colorants
2-Chloro-N-méthyl-4-nitroaniline est utilisé comme intermédiaire dans la fabrication de colorants . La structure chimique unique du composé lui permet de se lier à d’autres substances, créant une large gamme de couleurs.
Industrie pharmaceutique
Ce composé est également utilisé dans l’industrie pharmaceutique . Ses propriétés chimiques en font un composant précieux dans la synthèse de divers médicaments.
Inhibiteur de corrosion
this compound peut être utilisé comme inhibiteur de corrosion . Il peut former une couche protectrice sur la surface des métaux, empêchant l’oxydation et la corrosion.
Synthèse du niclosamide
Le niclosamide est un molluscicides, une substance utilisée pour contrôler ou tuer les mollusques . This compound est utilisé dans la synthèse du niclosamide .
Ingénierie des cristaux
Le composé a été étudié pour son ordre supramoléculaire intéressant en ingénierie des cristaux . Il s’est avéré avoir une valeur Z élevée et une forte génération harmonique de second ordre .
Études analytiques
this compound a été utilisé dans des études analytiques en raison de son spectre d’absorption . Il est utilisé pour déterminer les dérivés du catéchol dans les synthèses .
Mécanisme D'action
Target of Action
It is known that nitroaromatic compounds like 2-chloro-n-methyl-4-nitroaniline often interact with various enzymes and proteins within biological systems .
Mode of Action
It is known that nitroaromatic compounds can undergo a series of reactions, including nitration and conversion from the nitro group to an amine . These reactions can alter the structure and function of the target molecules, leading to various biological effects .
Biochemical Pathways
The degradation of 2-Chloro-N-methyl-4-nitroaniline occurs via a novel aerobic degradation pathway by Rhodococcus sp. strain MB-P1 . The degradation process involves the release of nitrite ions, chloride ions, and ammonia . The compound is transformed stoichiometrically to 4-amino-3-chlorophenol, which subsequently gets transformed to 6-chlorohydroxyquinol . The first enzyme in the degradation pathway is a flavin-dependent monooxygenase that catalyzes the removal of the nitro group and production of 4-amino-3-chlorophenol . Aniline dioxygenase is involved in the second step of degradation .
Pharmacokinetics
The compound’s molecular weight (186599) and its linear formula (C7H7ClN2O2) suggest that it may have certain bioavailability characteristics .
Result of Action
The degradation of the compound leads to the release of nitrite ions, chloride ions, and ammonia, which can have various effects on the cellular environment .
Safety and Hazards
Contact with molten “2-Chloro-N-methyl-4-nitroaniline” may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause pollution .
Orientations Futures
The future directions of “2-Chloro-N-methyl-4-nitroaniline” research could involve further exploration of its synthesis and properties. For instance, the determination of its new triclinic polymorph opens up new possibilities for research . Additionally, the strong second harmonic generation (SHG) produced by this compound suggests potential applications in the field of optics .
Analyse Biochimique
Biochemical Properties
2-Chloro-N-methyl-4-nitroaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with flavin-dependent monooxygenases, which catalyze the removal of the nitro group from the compound, producing 4-amino-3-chlorophenol . This interaction is crucial for the degradation of 2-Chloro-N-methyl-4-nitroaniline in biological systems. Additionally, the compound can interact with aniline dioxygenases, which further metabolize the degradation products .
Cellular Effects
2-Chloro-N-methyl-4-nitroaniline has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of 2-Chloro-N-methyl-4-nitroaniline involves its interactions with specific biomolecules. The compound binds to flavin-dependent monooxygenases, leading to the removal of the nitro group and the formation of 4-amino-3-chlorophenol . This reaction is followed by further metabolism by aniline dioxygenases, which convert the intermediate products into less toxic compounds . These interactions result in changes in gene expression and enzyme activity, contributing to the overall biochemical effects of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-methyl-4-nitroaniline can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products can have different biochemical effects compared to the parent compound. Long-term exposure to 2-Chloro-N-methyl-4-nitroaniline in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-N-methyl-4-nitroaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These adverse effects are dose-dependent and can be observed at threshold levels specific to the compound.
Metabolic Pathways
2-Chloro-N-methyl-4-nitroaniline is involved in several metabolic pathways. The primary pathway involves its degradation by flavin-dependent monooxygenases and aniline dioxygenases . These enzymes catalyze the removal of the nitro group and the subsequent conversion of intermediate products into less toxic compounds. The metabolic flux and levels of metabolites can be significantly affected by the presence of 2-Chloro-N-methyl-4-nitroaniline, leading to changes in overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Chloro-N-methyl-4-nitroaniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments . The transport and distribution of 2-Chloro-N-methyl-4-nitroaniline can influence its biochemical effects and its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of 2-Chloro-N-methyl-4-nitroaniline is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can accumulate in the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects. The localization of 2-Chloro-N-methyl-4-nitroaniline can impact its activity and function within the cell.
Propriétés
IUPAC Name |
2-chloro-N-methyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAAOEAESNGEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509674 | |
| Record name | 2-Chloro-N-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6085-92-3 | |
| Record name | 2-Chloro-N-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






